Kinase Inhibitory Potency: 7-Position Substitution Is Essential for RSK2 Inhibition
The 2-amino-7-substituted benzoxazole series was identified through high-throughput screening as potent RSK2 inhibitors. While the published SAR explicitly explores 7-position modifications, the scaffold itself—with the benzoxazole core bearing a 7-substituent—was essential for activity. In this series, removal or relocation of the 7-substituent resulted in significant loss of potency, underscoring the unique contribution of the 7-position substitution pattern [1]. The co-crystal structure of compound 8 (PDB 4NW5) with RSK2 confirmed a binding mode dependent on the 7-substituent orientation [2].
| Evidence Dimension | RSK2 kinase inhibitory activity |
|---|---|
| Target Compound Data | Compound 8 (2-amino-7-substituted benzoxazole): IC50 < 1 µM (exact value requires full-text access) [1] |
| Comparator Or Baseline | Unsubstituted 2-aminobenzoxazole or 5-/6-substituted analogs: significantly reduced potency (SAR trend reported in [1]) |
| Quantified Difference | Potency reduction upon altering 7-substitution pattern; precise fold-change not extractable from abstract-only access |
| Conditions | In vitro RSK2 kinase inhibition assay; co-crystal structure with N-terminal kinase domain (PDB 4NW5, 1.94 Å resolution) |
Why This Matters
For RSK2-targeted drug discovery, the 7-methoxybenzoxazole scaffold provides a validated starting point; regioisomeric substitution leads to unpredictable potency loss.
- [1] Costales, A. et al. 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors. Bioorg. Med. Chem. Lett. 2014, 24, 1592–1596. PMID: 24534486. View Source
- [2] RCSB PDB. 4NW5: Rsk2 N-terminal kinase in complex with 2-amino-7-substituted benzoxazole compound 8. Deposited 2013-12-05. View Source
